molecular formula C32H56Cl2Rh2-2 B578261 Chlorobis(cyclooctene)rhodium(I) Dimer CAS No. 12279-09-3

Chlorobis(cyclooctene)rhodium(I) Dimer

Cat. No.: B578261
CAS No.: 12279-09-3
M. Wt: 717.511
InChI Key: ZFCBAJWXKUDJSW-XFCUKONHSA-L
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Comparison with Similar Compounds

Biological Activity

Chlorobis(cyclooctene)rhodium(I) dimer, commonly referred to as Rh₂Cl₂(coe)₄, is an organorhodium compound that has garnered attention in the field of catalysis and biological applications. This article provides a detailed overview of its biological activity, including its synthesis, catalytic properties, and potential applications in medicinal chemistry.

This compound is characterized by its red-brown color and air-sensitive nature. It is synthesized by treating an alcohol solution of hydrated rhodium trichloride with cyclooctene at room temperature. The resulting complex can easily exchange its coe ligands for more basic ligands, making it a versatile precursor for various organorhodium compounds and catalysts .

Catalytic Activity

One of the primary biological activities of this compound lies in its role as a catalyst for C-H activation reactions. This process is crucial in organic synthesis, particularly for the functionalization of inert C-H bonds. Notable applications include:

  • Synthesis of Complex Molecules : this compound has been utilized in the total synthesis of biologically active compounds such as mescaline analogues through enantioselective annulation processes .
  • Guided C-H Functionalization : This compound facilitates late-stage functionalization in complex organic molecules, allowing for the introduction of various functional groups without disturbing existing structures .

Case Studies

  • C-H Activation in Drug Synthesis : A study demonstrated the use of this compound in the synthesis of lithospermic acid, which involved a guided C-H functionalization approach. This method showcased the compound's ability to direct reactions selectively, leading to high yields of the desired product while minimizing side reactions .
  • Catalysis in Medicinal Chemistry : The compound has been employed in the asymmetric synthesis of gem-diaryl sulfonates via 1,4-addition reactions. This application highlights its importance in creating enantioenriched compounds that are often required for pharmaceutical development .

Safety and Handling

This compound poses certain hazards that must be managed during handling and storage. It is classified as an acute toxic substance through oral, dermal, and inhalation routes (Acute Tox. 4), with potential irritations to skin and eyes (Eye Irrit. 2; Skin Irrit. 2) . Proper safety measures should be observed, including:

  • Storage Conditions : The compound should be stored under an inert atmosphere at low temperatures (below -20°C) to prevent degradation .
  • Personal Protective Equipment (PPE) : Use gloves, goggles, and appropriate lab attire when handling this chemical.

Summary Table of Properties

PropertyValue
Chemical FormulaRh₂Cl₂(C₈H₁₄)₄
Molecular Weight212.28 g/mol
AppearanceRed-brown solid
Melting Point190 °C (dec.)
Purity≥98%
Toxicity ClassAcute Tox. 4
Storage RecommendationsInert atmosphere, freezer

Properties

IUPAC Name

cyclooctene;rhodium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCBAJWXKUDJSW-XFCUKONHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56Cl2Rh2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12279-09-3
Record name Chlorobis(cyclooctene)rhodium(I) Dimer
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